Imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic organic compound characterized by the fusion of an imidazole and pyridine ring structure, with a carboxamide functional group at the 3-position. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as potential therapeutic agents against various diseases, including tuberculosis and cancer.
Imidazo[1,2-a]pyridine-3-carboxamide belongs to the class of imidazo[1,2-a]pyridines, which are aromatic heterocycles known for their pharmacological properties. These compounds can be synthesized through various methodologies, often involving multi-step reactions that yield derivatives with enhanced biological activity. The classification of this compound falls under the broader category of nitrogen-containing heterocycles, which are crucial in drug development due to their ability to interact with biological targets.
The synthesis of imidazo[1,2-a]pyridine-3-carboxamide can be achieved through several methods:
These synthetic routes highlight the versatility and efficiency of producing imidazo[1,2-a]pyridine derivatives tailored for specific biological activities.
The molecular structure of imidazo[1,2-a]pyridine-3-carboxamide consists of:
The molecular formula can be represented as , and its molecular weight is approximately 180.18 g/mol. The structural arrangement allows for various substituents that can influence its biological activity.
Imidazo[1,2-a]pyridine-3-carboxamide participates in several chemical reactions:
These reactions enable the modification of imidazo[1,2-a]pyridine-3-carboxamide to enhance its therapeutic profile.
The mechanism of action for imidazo[1,2-a]pyridine-3-carboxamide derivatives primarily involves inhibition of specific targets within pathogens:
This mechanism highlights the potential utility of these compounds in treating tuberculosis by targeting essential metabolic pathways.
Imidazo[1,2-a]pyridine-3-carboxamide exhibits several notable physical and chemical properties:
These properties are crucial for determining the suitability of these compounds in pharmaceutical applications.
Imidazo[1,2-a]pyridine-3-carboxamide derivatives have several significant applications:
The imidazo[1,2-a]pyridine scaffold is a fused bicyclic heterocycle comprising a five-membered imidazole ring annulated with a six-membered pyridine ring. This architecture creates a planar, electron-rich system with distinct positional reactivity. The core structure is defined by specific atom numbering: the bridgehead nitrogen (position 1), the pyridine nitrogen (position 2), and the carbon at position 3 serving as the primary site for functionalization. In the case of imidazo[1,2-a]pyridine-3-carboxamides, the carboxamide group (–C(=O)NR₂) is appended exclusively at C3, conferring unique electronic and steric properties [2] [5].
The molecular formula of the unsubstituted carboxamide derivative is C₈H₇N₃O (molecular weight: 161.16 g/mol), as confirmed by commercial chemical suppliers [2] [4]. Key structural features include:
Table 1: Core Structural Attributes of Imidazo[1,2-a]pyridine-3-carboxamide
| Attribute | Description | 
|---|---|
| Molecular Formula | C₈H₇N₃O | 
| Molecular Weight | 161.16 g/mol | 
| Canonical SMILES | O=C(C1=CN=C2C=CC=CN21)N | 
| Hydrogen Bond Donors | 1 (amide –NH₂) | 
| Hydrogen Bond Acceptors | 3 (amide C=O, pyridine N, imidazole N) | 
The C3 carboxamide’s properties are profoundly influenced by nitrogen substitution patterns and core modifications:
Table 2: Bioactivity Modulation Through Strategic Substituent Engineering
| Compound Example | Substituents | Biological Impact | 
|---|---|---|
| Q203 (Telacebec) | C2: methyl; N: 4-(trifluoromethoxy)benzyl chain | MIC <0.026 μM vs. M. tuberculosis [9] | 
| N-Cyclohexylmethyl IPA | N: Cyclohexylmethyl | MIC: <0.032 μM; improved pharmacokinetics [7] | 
| N-(Pyridin-4-yl) IPA | N: Pyridin-4-yl | Enhanced hydrogen bonding to kinase targets [5] | 
The parent compound is systematically named imidazo[1,2-a]pyridine-3-carboxamide (CAS: 6188-45-0) [2] [4]. Derivative classification follows these IUPAC conventions:
Derivatives are categorized into three classes based on structural divergence:
Table 3: Representative Derivatives and Naming Conventions
| CAS Number | Systematic Name | Molecular Formula | 
|---|---|---|
| 6188-45-0 | Imidazo[1,2-a]pyridine-3-carboxamide | C₈H₇N₃O | 
| 15833-22-4 | N-Phenylimidazo[1,2-a]pyridine-3-carboxamide | C₁₄H₁₁N₃O | 
| 1300031-02-0 | N-[[4-(4-Fluorophenoxy)phenyl]methyl]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide | C₂₃H₂₀FN₃O₂ | 
| 1019021-78-3 | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (precursor) | C₉H₅F₃N₂O₂ | 
The consistent application of these nomenclature rules enables precise communication of structural features critical to drug design, particularly in antitubercular research where minor substituent changes significantly impact efficacy [7] [9].
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: